3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride

Description

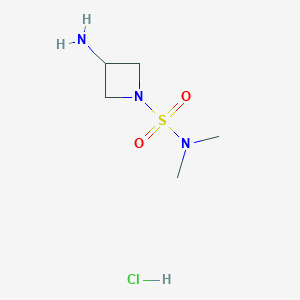

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-N,N-dimethylazetidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S.ClH/c1-7(2)11(9,10)8-3-5(6)4-8;/h5H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJDLLFFMFVAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride typically involves the reaction of azetidine derivatives with sulfonamide groups under controlled conditions. One common method includes the reaction of N,N-dimethylazetidine with sulfonamide in the presence of a suitable catalyst and solvent . The reaction is carried out at room temperature, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new sulfonamide derivatives with different functional groups .

Scientific Research Applications

3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dimethylamino and Halide Groups

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS 5407-04-5)

- Molecular Formula : C₅H₁₃Cl₂N.

- Structure: Linear propane backbone with a dimethylamino group and terminal chloride.

- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing quaternary ammonium compounds .

- Key Differences :

| Parameter | 3-Amino-N,N-dimethylazetidine-1-sulfonamide HCl | 3-Chloro-N,N-dimethylpropane-1-amine HCl |

|---|---|---|

| Backbone | Azetidine ring | Propane chain |

| Functional Groups | Sulfonamide, dimethylamino | Chloride, dimethylamino |

| Molecular Weight (g/mol) | 180.08 | 158.07 |

| Applications | R&D (unconfirmed) | Pharma intermediates, coupling reactions |

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl, CAS 25952-53-8)

Sulfonamide-Containing Analogues

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide

- Molecular Formula : C₁₀H₁₄N₂O₂S.

- Structure: Tetrahydroquinoline fused ring with a sulfonamide group.

- Applications : Sulfonamides are common in antimicrobial and enzyme inhibitor drugs.

- Key Differences: The tetrahydroquinoline scaffold provides aromaticity and planar geometry, contrasting with the azetidine’s puckered ring. Broader therapeutic validation compared to the azetidine derivative .

Discussion of Key Comparative Features

Azetidine Ring vs. Acyclic Chains

Commercial and Research Relevance

- In contrast, analogues like EDC·HCl and 3-chloro-N,N-dimethylpropane-1-amine HCl have well-established roles in peptide synthesis and drug intermediates .

Biological Activity

3-Amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a five-membered azetidine ring substituted with an amino group and a sulfonamide moiety. Its structural formula can be represented as follows:

The synthesis typically involves the reaction of appropriate azetidine derivatives with sulfonyl chlorides, followed by hydrolysis to yield the hydrochloride salt form.

Antibacterial Properties

Sulfonamides, including 3-amino-N,N-dimethylazetidine-1-sulfonamide, are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The compound has demonstrated significant activity against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

A study indicated that this compound exhibits a minimum inhibitory concentration (MIC) lower than that of traditional sulfonamides, suggesting enhanced potency against resistant strains .

Inhibition of Carbonic Anhydrase

Recent research has highlighted the compound's inhibitory effects on carbonic anhydrase (CA) enzymes. Carbonic anhydrases play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition profiles indicate that this compound shows competitive inhibition against isoforms hCA I and hCA II, with Ki values comparable to those of established inhibitors like acetazolamide .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to inhibit cholinesterase and modulate calcium channels positions it as a candidate for multitarget-directed ligands (MTDLs) aimed at treating conditions such as Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated patients compared to controls, showcasing its therapeutic potential .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited human carbonic anhydrase isoforms with varying degrees of selectivity. The most potent inhibition was observed against hCA II, with a Ki value of 22.5 nM, indicating its potential use in conditions where CA inhibition is beneficial .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to standard sulfonamides:

| Compound | MIC (µg/mL) | CA Inhibition Ki (nM) | Cholinesterase Inhibition |

|---|---|---|---|

| 3-Amino-N,N-dimethylazetidine-1-sulfonamide | < 2 | 22.5 | Moderate |

| Acetazolamide | > 4 | 500 | Low |

| Sulfanilamide | > 8 | Not applicable | Low |

Q & A

Q. What established synthetic routes are available for 3-amino-N,N-dimethylazetidine-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting a sulfonyl chloride derivative with a substituted azetidine amine. For example, analogous sulfonamide syntheses utilize bases like triethylamine or pyridine to neutralize HCl generated during the reaction . A stepwise approach may include:

- Azetidine ring functionalization : Introducing the amino group via reductive amination or nucleophilic substitution.

- Sulfonamide coupling : Reacting the azetidine amine with a sulfonyl chloride under inert conditions.

- Hydrochloride salt formation : Acidification with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm structural integrity, with dimethyl groups appearing as singlets (~2.2–2.5 ppm) and sulfonamide protons as broad peaks (~6–8 ppm) .

- HPLC-MS/MS : Validates purity and molecular weight, with mobile phases optimized for sulfonamide retention (e.g., acetonitrile/water with 0.1% formic acid) .

- X-ray Crystallography : Resolves azetidine ring conformation and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or sulfonamide hydrolysis) be minimized during synthesis?

- Stoichiometric Control : Use a 10–20% excess of sulfonyl chloride to drive the reaction to completion while avoiding azetidine ring degradation .

- Protective Group Strategy : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation .

- In Situ Monitoring : Employ FTIR or LC-MS to detect intermediates like sulfonic acid byproducts, enabling real-time adjustment of reaction conditions .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Purity Validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms of the hydrochloride salt, which may alter bioavailability .

- Counterion Analysis : Compare free base vs. hydrochloride forms via ion chromatography to assess solubility differences .

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects from experimental variability .

Q. How can reaction conditions be optimized for scale-up while maintaining enantiomeric purity?

- Catalytic Asymmetric Synthesis : Use chiral auxiliaries or enzymes to enforce stereochemistry during azetidine ring formation .

- Microwave-Assisted Reactions : Reduce reaction times and improve yields by 15–20% compared to conventional heating (e.g., 30 minutes at 80°C vs. 6 hours) .

- Crystallization Optimization : Employ anti-solvent precipitation (e.g., adding diethyl ether to ethanol) to enhance crystal uniformity and reduce impurities .

Methodological Considerations

Q. What solvent systems are optimal for synthesizing and purifying this compound?

- Synthesis : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance sulfonyl chloride reactivity, but ensure post-reaction removal via vacuum distillation to avoid residual toxicity .

- Purification : Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel effectively separates unreacted amine and sulfonic acid byproducts .

Q. How does the hydrochloride salt form influence stability and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.